2-(4-Nitrophenyl)morpholine
Overview
Description
2-(4-Nitrophenyl)morpholine is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a nitrophenyl group attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)morpholine typically involves the nucleophilic aromatic substitution reaction of 4-nitrochlorobenzene with morpholine. The reaction is carried out in the presence of a base such as potassium carbonate, and the mixture is heated to facilitate the substitution reaction. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Nitrophenyl)morpholine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides.
Oxidation: Sodium chlorite, hydrogen peroxide.
Major Products:
Reduction: 2-(4-Aminophenyl)morpholine.
Substitution: Various substituted nitrophenyl morpholines.
Oxidation: 2-(4-Nitrophenyl)morpholinone.
Scientific Research Applications
2-(4-Nitrophenyl)morpholine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including kinase inhibitors, reverse transcriptase inhibitors, and antimicrobial agents.
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biological Studies: The compound is utilized in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The morpholine ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
4-(4-Nitrophenyl)thiomorpholine: Similar structure but contains a sulfur atom instead of oxygen in the morpholine ring.
2-(2-Nitrophenyl)morpholine: Similar structure but with the nitro group positioned at the ortho position on the phenyl ring.
Uniqueness: 2-(4-Nitrophenyl)morpholine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The para position of the nitro group allows for distinct interactions with molecular targets compared to its ortho-substituted analogs.
Properties
IUPAC Name |
2-(4-nitrophenyl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-12(14)9-3-1-8(2-4-9)10-7-11-5-6-15-10/h1-4,10-11H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUCKOYGKLBSOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30501010 | |
Record name | 2-(4-Nitrophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30501010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61192-65-2 | |
Record name | 2-(4-Nitrophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30501010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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